2-(Styrylsulfonyl)acetic acid
Overview
Description
Scientific Research Applications
Synthesis of Tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides : Methyl (styrylsulfonyl)acetate, a related compound, is used as a building block for synthesizing 2,3,5,6-tetrahydro-4H-1,4-thiazin-3-one 1,1-dioxides and their derivatives (Takahashi & Yuda, 1996).
Biotechnological Processes : Hydroxyalkylammonium salts derived from organylsulfanyl(sulfonyl)acetic acids can stimulate beneficial bacteria, yeasts, and fungi, aiding in biotechnological processes like fodder production, citric acid production, barley sprouting, etc. (Mirskova et al., 2008).
Anti-HIV-1 Activity : The 2-sulfonyl-4-chloroanilino moiety in pyrrolyl aryl sulfones, which can be derived from styrylsulfonyl compounds, exhibits potent anti-HIV-1 activity (Artico et al., 1996).
Catalysis in Esterification : Sulfonic acid-functionalized mesoporous benzene-silica shows high efficiency in catalyzing the esterification of acetic acid with ethanol, indicating its potential in chemical synthesis (Yang et al., 2005).
Dehydration of Acetic Acid : In polyphenylsulfone-based membranes, the incorporation of silica nanoparticles improves the dehydration of acetic acid, suggesting applications in membrane technology (Jullok et al., 2016).
Pyrolysis Bio-Oil Upgrading : Propylsulfonic acid derivatised SBA-15 catalysts, related to styrylsulfonyl compounds, effectively upgrade pyrolysis bio-oil via acetic acid esterification, showing potential in biofuel production (Manayil et al., 2016).
properties
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOXFTGMNJJABC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Styrylsulfonyl)acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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